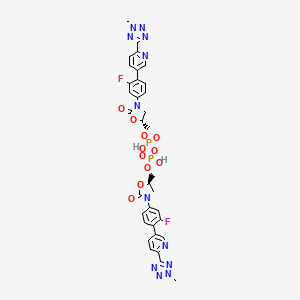

Tedizolid Phosphate Dimer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tedizolid Phosphate Dimer is a compound derived from Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. Tedizolid Phosphate is known for its activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . It is used primarily for the treatment of acute bacterial skin and skin structure infections.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tedizolid Phosphate involves several steps. Initially, Tedizolid is reacted with phosphorus oxychloride to form a Tedizolid phosphorus oxychloride intermediate. This intermediate is then reacted with benzyl alcohol to produce a Tedizolid dibenzyl phosphate intermediate. Finally, debenzylation under the action of a catalyst yields Tedizolid Phosphate .

Industrial Production Methods

In industrial settings, Tedizolid Phosphate is produced by first obtaining Tedizolid Phosphate through the reaction of Tedizolid and phosphorus oxychloride. N-methyl pyrrolidone is then added to the solution to fully dissolve Tedizolid Phosphate, reducing the generation of impurities. Sodium tripolyphosphate is added to react with Tedizolid Phosphate, and the pH of the reaction system is adjusted to 1-2 to prepare high-purity Tedizolid Phosphate .

化学反应分析

Types of Reactions

Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions. It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .

Common Reagents and Conditions

Hydrolysis: Neutral, acidic, and alkaline conditions.

Oxidation: Oxidative stress conditions.

Photolysis: Exposure to light.

Major Products Formed

The major products formed from these reactions include degradation products that can be separated and identified using chromatographic methods such as HPLC and TLC .

科学研究应用

Tedizolid Phosphate Dimer has several scientific research applications:

Chemistry: Used in the study of antibiotic resistance mechanisms and the development of new antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.

Industry: Employed in the production of pharmaceutical formulations for treating bacterial infections.

作用机制

Tedizolid Phosphate is a prodrug that is rapidly converted to Tedizolid by endogenous phosphatases. Tedizolid binds to the 50S bacterial ribosomal subunit, preventing the formation of a functional 70S initiation complex essential for bacterial translation. This inhibition of protein synthesis leads to the bacteriostatic effect of Tedizolid .

相似化合物的比较

Similar Compounds

Uniqueness

Tedizolid Phosphate Dimer is unique due to its higher potency against Gram-positive bacteria, including those resistant to Linezolid. It also has a favorable pharmacokinetic profile, allowing for once-daily dosing and reduced adverse effects .

属性

分子式 |

C34H30F2N12O11P2 |

|---|---|

分子量 |

882.6 g/mol |

IUPAC 名称 |

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1 |

InChI 键 |

DBBJYEOIIWGIRZ-DNQXCXABSA-N |

手性 SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

规范 SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)

![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)

![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)